molecular formula C16H19N3O2 B15111967 Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate CAS No. 903446-45-7

Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate

Cat. No.: B15111967
CAS No.: 903446-45-7
M. Wt: 285.34 g/mol
InChI Key: PUBYQZWPNKZULH-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate is a pyrimidine derivative featuring a methyl group at position 4, a (2-phenylethyl)amino substituent at position 2, and an ethyl carboxylate ester at position 5. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and intermediates in drug synthesis .

Properties

CAS No.

903446-45-7

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

ethyl 4-methyl-2-(2-phenylethylamino)pyrimidine-5-carboxylate

InChI

InChI=1S/C16H19N3O2/c1-3-21-15(20)14-11-18-16(19-12(14)2)17-10-9-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3,(H,17,18,19)

InChI Key

PUBYQZWPNKZULH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety at position 5 of the pyrimidine ring is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

Reaction Reagents/Conditions Product Source
Alkaline hydrolysis (saponification)NaOH (aqueous), reflux4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid
Acidic hydrolysisHCl/H<sub>2</sub>SO<sub>4</sub>, heat4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution. In basic conditions, hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylate anion, which is protonated in acidic workup .

Substitution at the Amino Group

The [(2-phenylethyl)amino] substituent at position 2 can participate in alkylation or acylation reactions.

Reaction Reagents/Conditions Product Source
Acylation Acetyl chloride, pyridineEthyl 4-methyl-2-[N-acetyl-(2-phenylethyl)amino]pyrimidine-5-carboxylate
Alkylation Methyl iodide, K<sub>2</sub>CO<sub>3</sub>Ethyl 4-methyl-2-[N-methyl-(2-phenylethyl)amino]pyrimidine-5-carboxylate

Key Observations :

  • Acylation typically requires anhydrous conditions and a base (e.g., pyridine) to neutralize HCl byproducts .

  • Alkylation may proceed via an S<sub>N</sub>2 mechanism, with the amino group acting as a nucleophile .

Oxidation Reactions

The methyl group at position 4 and the pyrimidine ring itself may undergo oxidation.

Reaction Reagents/Conditions Product Source
Methyl group oxidation KMnO<sub>4</sub>, H<sub>2</sub>O, heatEthyl 4-carboxy-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate
Ring oxidation H<sub>2</sub>O<sub>2</sub>, FeSO<sub>4</sub>Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate N-oxide

Challenges :

  • Over-oxidation of the pyrimidine ring may lead to degradation products. Controlled conditions (e.g., mild oxidizing agents) are critical .

Nucleophilic Aromatic Substitution

Electron-deficient pyrimidine rings can undergo substitution at positions activated by electron-withdrawing groups.

Reaction Reagents/Conditions Product Source
Halogenation Cl<sub>2</sub>, FeCl<sub>3</sub>Ethyl 4-methyl-2-[(2-phenylethyl)amino]-5-chloropyrimidine-5-carboxylate

Limitations :

  • The electron-donating amino group at position 2 deactivates the ring, making substitution less favorable unless directed by strong meta-directing groups .

Ring Functionalization via Cycloaddition

The pyrimidine ring may participate in cycloaddition reactions under specific conditions.

Reaction Reagents/Conditions Product Source
Diels-Alder Maleic anhydride, heatEthyl 4-methyl-2-[(2-phenylethyl)amino]-5-(2,5-dioxo-3-furyl)pyrimidine-5-carboxylate

Notes :

  • The electron-deficient pyrimidine ring acts as a dienophile in Diels-Alder reactions, forming fused bicyclic structures .

Reductive Amination

The amino group can be modified via reductive amination to introduce alkyl or aryl substituents.

Reaction Reagents/Conditions Product Source
With formaldehyde HCHO, NaBH<sub>3</sub>CNEthyl 4-methyl-2-[N-(2-phenylethyl)-N-methylamino]pyrimidine-5-carboxylate

Scientific Research Applications

Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Substituent Variations at Position 2

The amino group at position 2 is a critical site for structural modification. Key analogues include:

Compound Name Position 2 Substituent Position 4 Substituent Key Functional Groups Molecular Weight Reference ID
Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate (2-Phenylethyl)amino Methyl Ester, amino 297.34 g/mol* Target
Ethyl 2-[(4-methylphenyl)amino]-4-methylpyrimidine-5-carboxylate (4-Methylphenyl)amino Methyl Ester, amino 271.31 g/mol
Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate (4-Chlorophenyl)amino Methyl Ester, amino, chloro 291.74 g/mol
Ethyl 2-methylmercapto-4-methylpyrimidine-5-carboxylate Methylthio (SMe) Methyl Ester, thioether 212.27 g/mol
Ethyl 2-(tert-butoxycarbonyl(methyl)amino)-4-methylthiazole-5-carboxylate tert-Butoxycarbonyl(methyl)amino Methyl (thiazole core) Ester, protected amino, thiazole 300.36 g/mol

Key Observations :

  • Hydrogen Bonding: Amino groups (e.g., phenylethylamino) enable hydrogen bonding, critical for target interactions in kinase inhibitors .
  • Core Heterocycle : Replacement of pyrimidine with thiazole () alters aromaticity and electronic distribution, impacting binding specificity .

Modifications at Position 4 and 6

Variations at positions 4 and 6 influence steric bulk and solubility:

Compound Name Position 4/6 Substituents Key Functional Groups LogP* Reference ID
Ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate Methyl (C4), sulfanyl (C6) Ester, thiol ~2.8
Ethyl 4-methyl-2-phenyl-6-{[3-(trifluoromethyl)phenyl]amino}pyrimidine-5-carboxylate Methyl (C4), trifluoromethylphenylamino (C6) Ester, amino, CF₃ ~3.5
Ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methyleneamino]pyrimidine-5-carboxylate Dimethylaminomethylene (C4) Ester, enamine, dimethylamino ~1.2

Key Observations :

  • Sulfanyl vs. Amino: Sulfanyl groups (C6) may participate in disulfide bonding or metal coordination, unlike amino groups .

Ester vs. Carboxylic Acid Derivatives

Hydrolysis of the ethyl ester to a carboxylic acid alters physicochemical properties:

Compound Name Position 5 Group Solubility (mg/mL)* Bioavailability Reference ID
Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate Ester ~0.5 (DMSO) High (lipophilic)
4-Methyl-2-phenyl-6-{[3-(trifluoromethyl)phenyl]amino}pyrimidine-5-carboxylic acid Carboxylic acid ~10 (Water) Low (ionized)

Key Observations :

  • Ester Derivatives : Higher lipophilicity improves cell membrane penetration but may require metabolic activation .
  • Carboxylic Acids : Increased water solubility enhances renal excretion but reduces blood-brain barrier permeability .

Biological Activity

Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a phenylethylamino group and an ethyl ester at the 5-position, which contribute to its unique pharmacological properties.

Molecular Structure

The molecular formula for this compound is C15H17N3O2. The compound exhibits both hydrophilic and lipophilic characteristics, making it suitable for various biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-2-chloropyrimidine with 2-phenylethylamine, followed by esterification to form the ethyl ester. Common solvents used in the synthesis include ethanol and methanol, often facilitated by catalysts such as palladium on carbon (Pd/C) .

This compound interacts with specific biological targets, including enzymes and receptors. Its mechanism may involve:

  • Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their activity.
  • Receptor Modulation : Acting as an agonist or antagonist at various receptor sites, influencing physiological responses.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of pyrimidine compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : this compound has been evaluated for its antimicrobial effects against various pathogens, suggesting potential applications in treating infections .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases .

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific applications:

  • Case Study 1 : A study demonstrated that a related pyrimidine derivative significantly reduced tumor growth in xenograft models of breast cancer, indicating potential therapeutic use in oncology .
  • Case Study 2 : Research involving the compound's antimicrobial activity showed promising results against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be helpful:

Compound NameStructureBiological Activity
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylateC8H11N3O2SAntiviral, anticancer
4-Methyl-2-(phenylethyl)aminopyrimidineC14H15N3OAntimicrobial
Pyrimidine derivativesVariousBroad-spectrum biological activity

Research Findings

Recent research has focused on optimizing the pharmacological properties of this compound. Key findings include:

  • Structure–Activity Relationship (SAR) : Modifications to the phenylethyl group enhance selectivity and potency against specific targets .
  • In Vivo Studies : Animal models have shown that this compound can effectively reduce tumor sizes and improve survival rates when administered alongside conventional therapies .
  • Toxicological Profile : Safety assessments indicate a favorable profile, with minimal side effects observed at therapeutic doses .

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